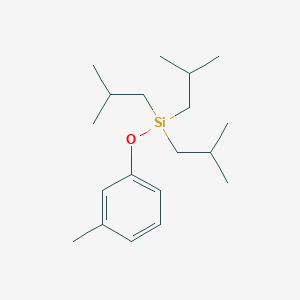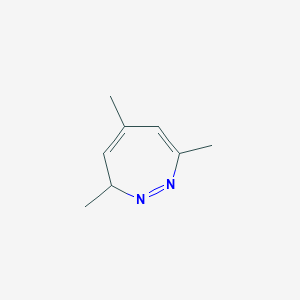
3,5,7-Trimethyl-3H-1,2-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-3H-1,2-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure This compound belongs to the class of diazepines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-3H-1,2-diazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Bischler–Napieralski reaction is a well-known method for synthesizing 1,2-diazepine derivatives . This reaction typically involves the cyclization of an amide with a halogenated compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-3H-1,2-diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atoms and the methyl groups in the diazepine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amines.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the diazepine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in halogenated derivatives of this compound.
Scientific Research Applications
3,5,7-Trimethyl-3H-1,2-diazepine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-3H-1,2-diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3,5,7-Trimethyl-3H-1,2-diazepine can be compared with other similar compounds, such as benzodiazepines, oxazepines, and thiazepines . These compounds share a similar seven-membered ring structure but differ in the type and position of heteroatoms and substituents. The unique combination of nitrogen atoms and methyl groups in this compound distinguishes it from other diazepines and contributes to its specific chemical and biological properties.
List of Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Properties
CAS No. |
57767-47-2 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,5,7-trimethyl-3H-diazepine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)9-10-8(3)5-6/h4-5,7H,1-3H3 |
InChI Key |
ZIJRHIWMGQHBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(N=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


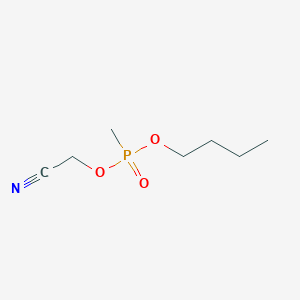
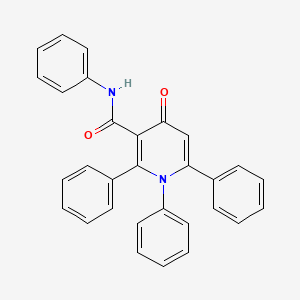
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
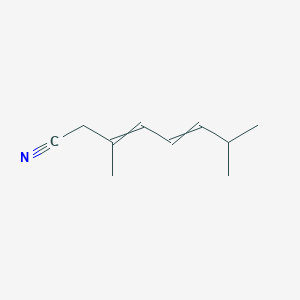
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
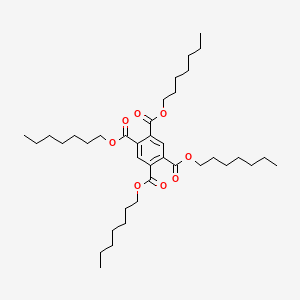
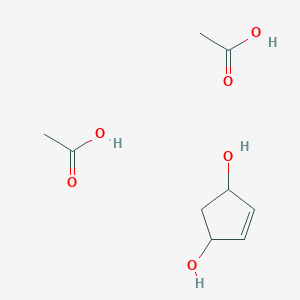
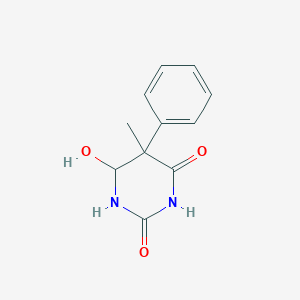
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
